molecular formula C11H10N2O4S B2504447 3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid CAS No. 1286707-21-8

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid

Cat. No. B2504447
CAS RN: 1286707-21-8
M. Wt: 266.27
InChI Key: XHFDVLIJANGABL-UHFFFAOYSA-N
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Description

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid is a compound that contains a furan and thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen. The thiazole ring is a five-membered ring containing both sulfur and nitrogen .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a furan-2-carboxamide-bearing thiazole was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . Another method involved the Hantsch reaction between 3- (ω- bromacetyl)coumarins and 3-amino (thioxo)methylcarbamoylpropanoic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular and electronic structures of a furan-2-carboxamide-bearing thiazole were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, pyrrolo [2,3-d]thiazoles are derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The 1H NMR chemical shift of the ring protons indicates a strong diamagnetic ring current .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, some thiazole derivatives have shown significant bacteriostatic, tuberculostatic, hypoglycemic, anti-inflammatory, diuretic, and fungicidal activities .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 3- (Thiazol-4-yl)propanoic acid has been associated with hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

The future directions in the research of similar compounds have been suggested. For example, the development of new drugs that overcome antimicrobial resistance problems has been proposed . Moreover, the design and structure-activity relationship of bioactive molecules have been discussed .

properties

IUPAC Name

3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFDVLIJANGABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanoic acid

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